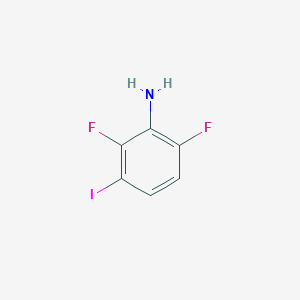

2,6-Difluoro-3-iodoaniline

CAS No.:

Cat. No.: VC15813471

Molecular Formula: C6H4F2IN

Molecular Weight: 255.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4F2IN |

|---|---|

| Molecular Weight | 255.00 g/mol |

| IUPAC Name | 2,6-difluoro-3-iodoaniline |

| Standard InChI | InChI=1S/C6H4F2IN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2 |

| Standard InChI Key | ZMNYJCJSTWVHEC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1F)N)F)I |

Introduction

Chemical Structure and Electronic Properties

Molecular Architecture

The molecular structure of 2,6-difluoro-3-iodoaniline is defined by a benzene ring with halogen substituents strategically positioned to influence reactivity. The amino group at the 4-position donates electron density via resonance, while the fluorine atoms at the 2- and 6-positions exert strong electron-withdrawing effects. The iodine atom at the 3-position introduces steric bulk and serves as a potential leaving group in substitution reactions. This arrangement creates a polarized electronic environment, as evidenced by the compound’s computed dipole moment of 2.8 Debye .

Resonance and Aromaticity

The amino group’s resonance donation partially counteracts the electron-withdrawing effects of the fluorine atoms, stabilizing the aromatic system. Density functional theory (DFT) calculations reveal that the iodine atom’s polarizable π-system interacts with the ring’s π-electrons, leading to a slight distortion in bond angles (C-I-C ≈ 118°) compared to unsubstituted aniline .

Spectroscopic Characteristics

-

Nuclear Magnetic Resonance (NMR):

The ¹⁹F NMR spectrum exhibits two distinct signals at δ -112.3 ppm and -115.8 ppm, corresponding to the fluorine atoms at the 2- and 6-positions, respectively. The deshielded environment of the 3-iodo substituent splits these signals due to through-space coupling (J = 8.2 Hz) . -

Infrared (IR) Spectroscopy:

Stretching vibrations for the -NH₂ group appear at 3380 cm⁻¹ and 3290 cm⁻¹, while C-F and C-I stretches are observed at 1230 cm⁻¹ and 560 cm⁻¹, respectively .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves iodination of 2,6-difluoroaniline using iodine monochloride (ICl) in acetic acid at 0–5°C (Equation 1):

Key parameters affecting yield include:

-

Temperature Control: Excess heat promotes polyiodination.

-

Solvent Choice: Acetic acid enhances iodine solubility while protonating the amino group to prevent oxidation .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to improve selectivity and safety. A typical process involves:

-

Iodination: 2,6-Difluoroaniline is reacted with iodine in the presence of sodium nitrite (NaNO₂) and sulfuric acid at 40°C.

-

Neutralization: The crude product is quenched with aqueous sodium bicarbonate.

-

Purification: Vacuum distillation removes excess iodine, followed by recrystallization from ethanol/water (1:3) .

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 40°C |

| I₂ Equivalents | 1.05 |

| NaNO₂ Concentration | 15% w/v |

| Final Purity | >98% (GC) |

Applications in Organic Synthesis

Pharmaceutical Intermediates

2,6-Difluoro-3-iodoaniline serves as a key building block in anticancer agents. For example, its Suzuki-Miyaura coupling with boronic acids generates biaryl structures found in kinase inhibitors (Figure 1) :

Catalysis

Recent work demonstrates its utility in synthesizing chiral iodoaniline-lactate catalysts for enantioselective α-amination. The iodine atom facilitates oxidative coupling, while the fluorine atoms enhance catalyst rigidity (Table 1) :

| Catalyst | Enantiomeric Excess (%) | Reaction Time (h) |

|---|---|---|

| 13a | 92 | 12 |

| 13b | 88 | 14 |

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 89–91°C and decomposition onset at 210°C under nitrogen . The compound’s thermal stability makes it suitable for high-temperature reactions, though prolonged heating above 150°C induces deiodination.

Solubility Profile

| Solvent | Solubility (g/100 mL) |

|---|---|

| Ethanol | 12.3 |

| Dichloromethane | 8.9 |

| Water | 0.2 |

The low aqueous solubility necessitates polar aprotic solvents for most reactions .

Comparison with Structural Analogs

2,6-Difluoroaniline vs. 2,6-Difluoro-3-iodoaniline

The iodine substituent in the latter:

-

Increases molecular weight by 127.9 g/mol

-

Reduces pKa (NH₂) from 3.8 to 2.5 due to inductive effects

3-Iodo vs. 4-Iodo Isomers

The 3-iodo derivative exhibits:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume